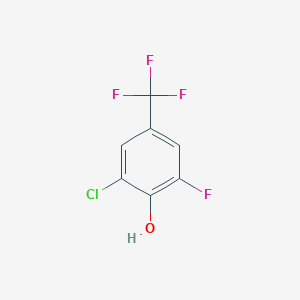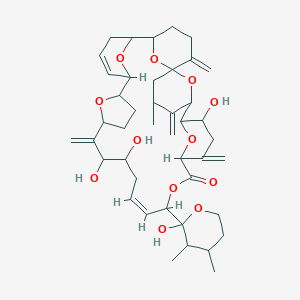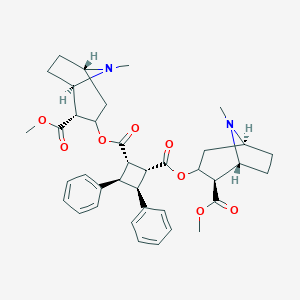
2-Chloro-6-fluoro-4-(trifluorométhyl)phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds similar to 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol involves multifaceted approaches, including direct fluorination, chlorination, and the introduction of the trifluoromethyl group. A method of synthesis can involve the reaction of phenols with fluorinating agents or the substitution of chlorine atoms with fluorine using potassium fluoride under anhydrous conditions. For instance, convenient synthetic routes to related tris(chlorosulfonyl) and tris(fluorosulfonyl) phenols have been developed, showcasing the structural similarities these compounds share with picric acid and its derivatives in the solid state (Boiko et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds containing fluorophenol units can be intricate due to the presence of fluorine and other halogens, which influence the electron distribution and molecular geometry. The crystal structure analysis of related fluorophenol derivatives reveals the impact of fluorine on the molecular conformation and the potential for intramolecular hydrogen bonding, which plays a significant role in stabilizing the structure (Xu Liang, 2009).
Chemical Reactions and Properties
Compounds like 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol participate in a variety of chemical reactions, such as nucleophilic substitution, due to the reactive nature of the fluorine and chlorine atoms. These reactions are essential for the synthesis of more complex molecules. For example, the O-trifluoromethylation of phenols to produce aryl trifluoromethyl ethers demonstrates the reactivity of these compounds and their utility in synthesizing functionalized materials (Min‐Feng Zhou et al., 2016).
Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle, présent dans « 2-Chloro-6-fluoro-4-(trifluorométhyl)phénol », est une caractéristique courante de nombreux médicaments approuvés par la FDA . Ce groupe contribue aux activités pharmacologiques de ces médicaments. Par exemple, le groupe trifluorométhyle se retrouve dans plus de 50 % des molécules de médicaments les plus vendus approuvés par la Food and Drug Administration (FDA) des États-Unis .
Synthèse de polymères et de monomères
Le 4-(trifluorométhyl)phénol, un composé structurellement similaire à « this compound », est utilisé dans la synthèse de polymères et de monomères . Il est plausible que « this compound » puisse avoir des applications similaires.
Applications agrochimiques
Les trifluorométhylpyridines, qui peuvent être synthétisées à partir de composés comme « this compound », sont largement utilisées dans l’industrie agrochimique . Elles sont utilisées pour protéger les cultures contre les ravageurs .
Applications vétérinaires
Plusieurs dérivés de trifluorométhylpyridine sont utilisés dans l’industrie vétérinaire . Étant donné la similitude structurelle, « this compound » pourrait potentiellement être utilisé pour synthétiser ces dérivés.
Production enzymatique de fluorocatechols
Le 2-Chloro-4-fluorophénol, un composé structurellement similaire à « this compound », est utilisé dans la production enzymatique de fluorocatechols . Il est plausible que « this compound » puisse avoir des applications similaires.
Synthèse d’éther diarylique
Le 4-(trifluorométhyl)phénol (4-hydroxybenzotrifluorure) a été utilisé dans la synthèse de l’éther diarylique . Étant donné la similitude structurelle, « this compound » pourrait potentiellement être utilisé dans des processus de synthèse similaires.
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with transition metals like palladium in these reactions.
Mode of Action
In the context of sm cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound’s potential role in sm cross-coupling reactions suggests it might influence carbon–carbon bond formation .
Result of Action
Its potential role in sm cross-coupling reactions suggests it might contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s noted that the compound should be stored in a light-protected, dry, and well-ventilated place . This suggests that light, humidity, and ventilation might affect its stability.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDXDJVADBEUBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557465 |
Source


|
| Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116640-09-6 |
Source


|
| Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)

![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)










